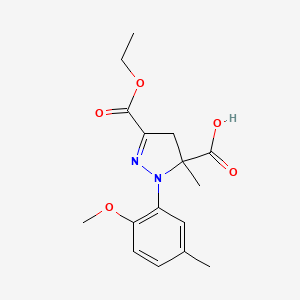

3-(Ethoxycarbonyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

This compound is a pyrazole derivative characterized by a dihydro-1H-pyrazole core substituted with ethoxycarbonyl, carboxylic acid, and a 2-methoxy-5-methylphenyl group. Its molecular formula is C₁₆H₁₈N₂O₅ (MW: 306.31 g/mol) . The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (carboxylic acid, ethoxycarbonyl) groups confers unique physicochemical properties, making it a candidate for applications in medicinal chemistry and materials science. Its structural complexity necessitates precise synthetic routes, often involving multi-component reactions or cyclization strategies .

Properties

IUPAC Name |

5-ethoxycarbonyl-2-(2-methoxy-5-methylphenyl)-3-methyl-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-5-23-14(19)11-9-16(3,15(20)21)18(17-11)12-8-10(2)6-7-13(12)22-4/h6-8H,5,9H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFXHVKUKBHDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Ethoxycarbonyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant data and case studies.

- Molecular Formula : C16H20N2O5

- Molecular Weight : 320.34 g/mol

- IUPAC Name : 3-(Ethoxycarbonyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Ethoxycarbonyl Group : Reaction with ethyl chloroformate.

- Aromatic Substitution : Introduction of the methoxy and methyl groups onto the phenyl ring.

- Formation of the Pyrazole Ring : Condensation reactions leading to the formation of the pyrazole structure.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated effective inhibition against various bacterial strains, suggesting that 3-(Ethoxycarbonyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid may possess similar effects due to structural similarities .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory activities. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound's ability to modulate COX activity could position it as a potential therapeutic agent for inflammatory diseases .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. For example, several derivatives have shown efficacy against cancer cell lines by inhibiting key pathways involved in tumor growth and proliferation. The specific mechanism often involves targeting kinases such as BRAF(V600E) and EGFR, which are critical in various cancers . The potential of this compound as an anticancer agent warrants further investigation.

The biological activity of 3-(Ethoxycarbonyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is likely mediated through:

- Enzyme Inhibition : Binding to and inhibiting enzymes involved in inflammatory pathways.

- Receptor Modulation : Interacting with cellular receptors that regulate growth and apoptosis in cancer cells.

Case Studies

- Anti-inflammatory Study : A series of pyrazole derivatives were evaluated for their COX inhibition capabilities. Compounds similar to our target compound displayed significant inhibition percentages compared to standard anti-inflammatory drugs like celecoxib .

- Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that certain pyrazole derivatives induce apoptosis and inhibit cell proliferation effectively. The combination of these compounds with established chemotherapeutics showed enhanced efficacy .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O5 |

| Molecular Weight | 320.34 g/mol |

| Antimicrobial Activity | Effective against various strains |

| Anti-inflammatory Activity | COX inhibition |

| Anticancer Activity | Inhibits BRAF(V600E), EGFR |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Pyrazole Derivatives

Key Observations:

- Substituent Position Effects : The target compound’s 2-methoxy-5-methylphenyl group introduces steric hindrance and polar interactions distinct from the 4-methoxy analog . Ortho-substitution may reduce solubility compared to para-substituted derivatives due to hindered hydrogen bonding .

- Electronic Effects : The trifluoromethyl analog exhibits enhanced electron-withdrawing character, likely increasing acidity and altering reactivity compared to the target compound.

- Functional Group Variations : Replacement of the carboxylic acid with ester groups (e.g., ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate ) reduces polarity and impacts bioavailability.

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

- The trifluoromethyl analog’s solubility in DMSO suggests utility in biological assays, whereas the target compound’s solubility profile remains uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.